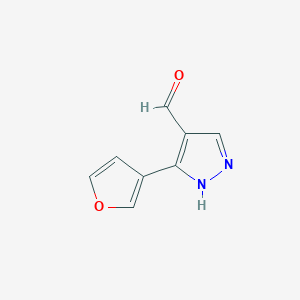

2-Azido-1-(2,4-dimethylphenyl)ethan-1-one

Vue d'ensemble

Description

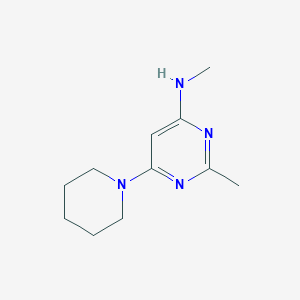

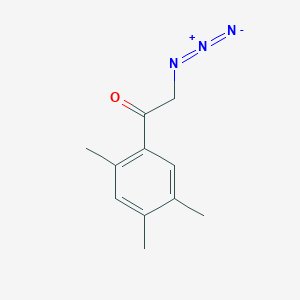

“2-Azido-1-(2,4-dimethylphenyl)ethan-1-one” is a type of α-azido ketone . These are very versatile and valuable synthetic intermediates, known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .

Synthesis Analysis

The synthesis of α-azido ketones, including “2-Azido-1-(2,4-dimethylphenyl)ethan-1-one”, involves several steps. One of the key steps is the reaction of 2’,4’-dimethylacetophenone with 2,2,2-trifluoroethyl trifluoroacetate in the presence of a base . The choice of base is important in the diazo-transfer reaction .Chemical Reactions Analysis

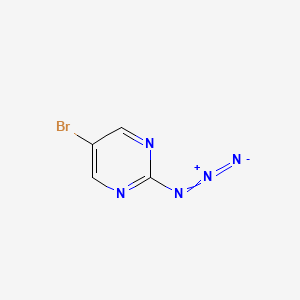

α-Azido ketones, including “2-Azido-1-(2,4-dimethylphenyl)ethan-1-one”, have been employed for the synthesis of a number of biologically important heterocyclic compounds . They react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) .Applications De Recherche Scientifique

Synthesis of Various Heterocycles

Organic azides, such as “2-Azido-1-(2,4-dimethylphenyl)ethan-1-one”, have been used in the synthesis of various heterocycles. These include five-membered rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Domino Reactions

Organic azides are also used in one-pot domino reactions. These reactions involve multiple bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediate products .

Aza-Michael Addition

The Aza-Michael addition is a nucleophilic addition in which an azide, such as “2-Azido-1-(2,4-dimethylphenyl)ethan-1-one”, adds to an α,β-unsaturated carbonyl compound .

[3+2] Cycloaddition Reactions

Organic azides are used in [3+2] cycloaddition reactions, a type of pericyclic reaction that results in the formation of a five-membered ring .

C-H Amination

C-H amination is a process where a carbon-hydrogen (C-H) bond is replaced by a carbon-nitrogen (C-N) bond. Organic azides, such as “2-Azido-1-(2,4-dimethylphenyl)ethan-1-one”, can be used in this process .

Synthesis of Azapentalenes

Azides can also be used in the synthesis of azapentalenes, a type of heterocyclic compound .

Propellant Replacement

Although not directly related to “2-Azido-1-(2,4-dimethylphenyl)ethan-1-one”, it’s worth noting that azides have been studied as potential replacements for traditional hydrazine propellants .

Synthesis of 1,2,3-/1,2,4-Triazoles

Azides are used in the synthesis of 1,2,3-/1,2,4-triazoles, a type of heterocyclic compound .

Propriétés

IUPAC Name |

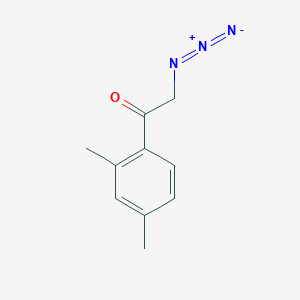

2-azido-1-(2,4-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-3-4-9(8(2)5-7)10(14)6-12-13-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGNHMMIUOZFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

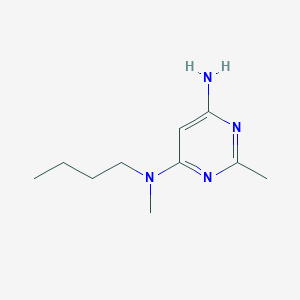

CC1=CC(=C(C=C1)C(=O)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-(2,4-dimethylphenyl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

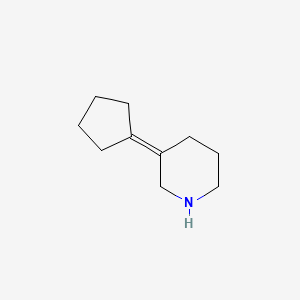

![N-[(2,4-dichlorophenyl)methyl]oxolan-3-amine](/img/structure/B1470588.png)